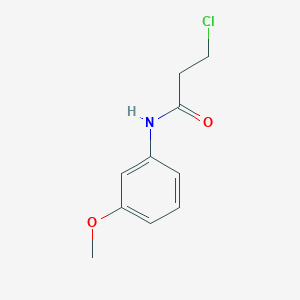

3-chloro-N-(3-methoxyphenyl)propanamide

説明

BenchChem offers high-quality 3-chloro-N-(3-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(3-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-chloro-N-(3-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-9-4-2-3-8(7-9)12-10(13)5-6-11/h2-4,7H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTGURLLHGYZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382940 | |

| Record name | 3-chloro-N-(3-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21261-76-7 | |

| Record name | 3-chloro-N-(3-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Process Chemistry Guide: 3-Chloro-N-(3-methoxyphenyl)propanamide

CAS: 21261-76-7 | Molecular Formula:

Executive Summary

This technical guide details the physicochemical profile, synthesis, and critical reactivity of 3-chloro-N-(3-methoxyphenyl)propanamide (3-MPCA).[1] As a "privileged intermediate," this molecule serves as the primary scaffold for the synthesis of 7-methoxy-3,4-dihydroquinolin-2(1H)-one , the core pharmacophore for blockbuster antipsychotics (e.g., Aripiprazole , Brexpiprazole ) and platelet inhibitors (e.g., Cilostazol derivatives).[1]

The following sections provide a self-validating workflow for researchers, focusing on the control of regioselectivity during intramolecular Friedel-Crafts alkylation and the minimization of genotoxic impurities (GTIs).

Part 1: Physicochemical Profile & Datasheet[2]

| Property | Specification | Technical Note |

| Appearance | White to off-white crystalline solid | Coloration often indicates oxidation of residual aniline.[1] |

| Melting Point | 94–96 °C (Lit. varies) | Sharp melt indicates high purity; broad range suggests oligomerization. |

| Solubility | DCM, EtOAc, Acetone, DMSO | Poorly soluble in water; recrystallizable from Toluene/Hexane.[1] |

| LogP | ~2.1 (Predicted) | Lipophilic enough for organic extraction but requires drying agents.[1] |

| Reactivity | Alkylating Agent | The |

Part 2: Synthetic Route & Optimization

The synthesis of 3-MPCA is a Schotten-Baumann type acylation. While conceptually simple, process control is required to prevent double acylation or

Reaction Scheme (DOT Visualization)

The following diagram illustrates the critical pathway from raw materials to the cyclized quinolinone target.

Figure 1: Synthetic logic flow. Note the divergence at the amide stage; temperature control is the sole factor preventing elimination to the acrylamide byproduct.

Optimized Protocol: Acylation of m-Anisidine

Objective: Synthesize 3-MPCA with >95% yield and <0.1% unreacted aniline.

Reagents

-

m-Anisidine (1.0 eq): 12.3 g (100 mmol)[1]

-

3-Chloropropionyl chloride (1.1 eq): 13.9 g (110 mmol)[1]

-

Triethylamine (1.2 eq): 12.1 g (120 mmol)[1]

-

Solvent: Dichloromethane (DCM) or Acetone (anhydrous preferred).[1]

Step-by-Step Methodology

-

Preparation: Charge a 500 mL 3-neck round-bottom flask with m-anisidine and DCM (150 mL). Cool the solution to 0–5 °C using an ice/salt bath. Add Triethylamine (TEA) slowly.[1]

-

Why: Low temperature prevents the exothermic reaction from vaporizing the solvent and suppresses the elimination of HCl from the acid chloride, which would form acryloyl chloride.

-

-

Addition: Add 3-chloropropionyl chloride dropwise over 45 minutes via an addition funnel. Maintain internal temperature < 10 °C .

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

-

Quench & Workup: Pour the mixture into ice-cold water (100 mL). Separate the organic layer.[2][3]

-

Isolation: Wash with saturated

(removes free acid) and Brine.[1] Dry over anhydrous -

Purification: Recrystallize from Toluene or Ethanol/Water if the melting point is <90 °C.[1]

Part 3: Reactivity & The "Privileged" Transformation

The true value of 3-MPCA lies in its conversion to the dihydroquinolinone core via Intramolecular Friedel-Crafts Alkylation .

Mechanism of Action

The reaction utilizes a Lewis Acid (typically

Regioselectivity Logic:

-

Directing Groups: The amide nitrogen is an ortho/para director (moderately activating).[1] The methoxy group is a strong ortho/para director.

-

The Conflict: The ring closure can theoretically occur ortho to the methoxy (position 2 or 4 of the aniline) or para to the methoxy (position 6).[1]

-

The Outcome: Closure occurs at Position 6 (para to the methoxy group) due to steric hindrance at Position 2 and the cooperative directing effects of the amide. This yields the 7-methoxy isomer exclusively.[4]

Cyclization Protocol (The "Melt" Method)

Warning: This reaction generates HCl gas.[1] Use a scrubber.[1]

-

Mixing: Mix 3-MPCA (10 g) intimately with anhydrous

(15 g, ~2.5 eq).-

Note: A solvent (Chlorobenzene) can be used, but the "neat" melt often gives higher yields in process chemistry.[1]

-

-

Heating: Heat the solids to 120–130 °C . The mixture will melt into a viscous dark oil.

-

Duration: Stir for 1–2 hours. Evolution of HCl gas indicates reaction progress.

-

Quench: Cool to 60 °C and carefully pour onto crushed ice/HCl mixture.

-

Why:

forms strong complexes with the product carbonyl; acid hydrolysis is required to break the Aluminum-Oxygen bond.[1]

-

-

Product: The resulting precipitate is 7-methoxy-3,4-dihydroquinolin-2(1H)-one .[1]

Part 4: Analytical Characterization

Confirm identity using the following spectroscopic markers.

1H NMR (400 MHz, CDCl3) Prediction

| Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.20 | Broad Singlet | 1H | NH (Amide) |

| 7.30 | Singlet (Apparent) | 1H | Ar-H (Position 2, between N and OMe) |

| 7.18 | Triplet | 1H | Ar-H (Position 5) |

| 6.95 | Doublet | 1H | Ar-H (Position 6) |

| 6.68 | Doublet | 1H | Ar-H (Position 4) |

| 3.85 | Triplet | 2H | |

| 3.80 | Singlet | 3H | |

| 2.75 | Triplet | 2H |

Part 5: Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H341: Suspected of causing genetic defects (due to alkyl chloride moiety).[1]

-

-

Storage: Store at 2–8 °C. Moisture sensitive (hydrolysis of the alkyl chloride is slow but possible).[1]

References

-

Otsuka Pharmaceutical Co., Ltd. (2006).[1] Process for preparing 7-hydroxy-3,4-dihydroquinolinone. US Patent 20060079690A1.

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 225667, 3-Chloro-N-(3-methoxyphenyl)propanamide. [1]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.

-

ChemicalBook. (2025).[1] Product Datasheet: 3-Chloro-N-(3-methoxyphenyl)propanamide.

Sources

Structural Elucidation and Synthetic Validation of 3-Chloro-N-(3-methoxyphenyl)propanamide

Executive Summary

This technical guide details the structural characterization, synthetic logic, and quality control parameters for 3-chloro-N-(3-methoxyphenyl)propanamide (CAS: 35386-33-9). As a critical intermediate in the synthesis of 7-methoxy-3,4-dihydroquinolin-2(1H)-one scaffolds—ubiquitous in antipsychotic (e.g., aripiprazole derivatives) and cardiovascular pharmacophores—precise structural validation is paramount.

This document moves beyond basic identification, offering a causal analysis of spectroscopic signatures and a self-validating synthetic protocol designed to minimize impurity propagation in downstream Friedel-Crafts cyclizations.

Synthetic Pathway and Mechanistic Logic[1][2][3]

The synthesis of 3-chloro-N-(3-methoxyphenyl)propanamide relies on a nucleophilic acyl substitution (N-acylation) between 3-methoxyaniline (m-anisidine) and 3-chloropropionyl chloride.

Reaction Design

-

Nucleophile: 3-methoxyaniline (m-anisidine). The methoxy group at the meta position activates the ring but primarily directs the subsequent intramolecular cyclization to the para position (relative to the amine) to form the quinolinone core.

-

Electrophile: 3-chloropropionyl chloride.[1]

-

Base Scavenger: A weak base (e.g., K₂CO₃ or Pyridine) is required to neutralize the HCl byproduct, preventing the protonation of the aniline starting material which would arrest the reaction.

Pathway Visualization

The following diagram illustrates the synthesis and the critical downstream cyclization pathway that dictates the quality requirements of this intermediate.

Figure 1: Synthetic route from m-anisidine to the target amide and its subsequent cyclization to the quinolinone scaffold.[2]

Spectroscopic Characterization (Structure Elucidation)

The structural integrity of the molecule is validated through a tripartite approach: NMR (connectivity), MS (molecular formula/halogen pattern), and IR (functional groups).

Nuclear Magnetic Resonance (NMR) Analysis

The 1H NMR spectrum of the meta-substituted isomer is distinct from the para-isomer often found in similar literature.

Solvent: DMSO-d₆ or CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 10.05 | Broad Singlet | 1H | NH (Amide) | Deshielded by carbonyl anisotropy; exchangeable with D₂O. |

| 7.35 | Singlet (t) | 1H | Ar-H2 | Isolated proton between N and OMe; characteristic of meta substitution. |

| 7.20 | Triplet | 1H | Ar-H5 | Coupled to H4 and H6 (J ≈ 8 Hz). |

| 7.10 | Doublet | 1H | Ar-H6 | Ortho to N, Meta to OMe. |

| 6.65 | Doublet (dd) | 1H | Ar-H4 | Ortho to OMe, Para to N; shielded by OMe resonance. |

| 3.85 | Triplet | 2H | CH₂-Cl | Deshielded by electronegative Chlorine. |

| 3.75 | Singlet | 3H | O-CH₃ | Characteristic methoxy singlet. |

| 2.80 | Triplet | 2H | CH₂-CO | Alpha to carbonyl; coupled to CH₂-Cl. |

Expert Insight: The key differentiator for the meta isomer is the aromatic region. Unlike the symmetric AA'BB' system of the para isomer, the meta isomer displays a complex 4-spin system (ABCD or ABMX) resulting in a singlet-like signal (H2) and a triplet (H5).

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or EI.

-

Isotopic Pattern: A signature 3:1 ratio between peaks at m/z 213 and m/z 215 confirms the presence of a single Chlorine atom (³⁵Cl vs ³⁷Cl natural abundance).

-

Fragmentation: Loss of the chloroethyl group (M-63) or cleavage of the amide bond are common fragmentation pathways.

Infrared Spectroscopy (FT-IR)

-

3280–3300 cm⁻¹: N-H stretching (Secondary Amide).

-

1660–1690 cm⁻¹: C=O stretching (Amide I band).

-

1590–1610 cm⁻¹: Aromatic C=C bending.

-

700–800 cm⁻¹: C-Cl stretching (often weak/obscured).

Experimental Protocol: Synthesis & Isolation

This protocol is optimized for high purity (>98%) to prevent catalyst poisoning in subsequent Friedel-Crafts reactions.

Materials

-

3-Methoxyaniline (m-Anisidine): 1.0 eq

-

3-Chloropropionyl chloride: 1.1 eq

-

Triethylamine (TEA) or Pyridine: 1.2 eq

-

Dichloromethane (DCM): Solvent (Anhydrous)

Step-by-Step Methodology

-

Preparation: Charge a 3-neck round-bottom flask with 3-methoxyaniline (1.0 eq) and anhydrous DCM (10 volumes). Cool the solution to 0–5°C under a nitrogen atmosphere.

-

Base Addition: Add Triethylamine (1.2 eq) dropwise, maintaining temperature <10°C.

-

Acylation: Add 3-chloropropionyl chloride (1.1 eq) diluted in DCM dropwise over 30 minutes. Caution: Exothermic reaction.

-

Reaction Monitoring: Warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7) or HPLC. The limiting reagent (aniline) should be consumed.

-

Quench & Workup:

-

Quench with water.

-

Wash the organic layer with 1N HCl (to remove unreacted aniline and base).

-

Wash with saturated NaHCO₃ (to remove acid chloride hydrolysis byproducts).

-

Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or Toluene to yield off-white crystals.

Quality Control & Impurity Profiling

In drug development contexts, specific impurities must be monitored.

Critical Impurities

| Impurity | Origin | Detection Method | Limit Strategy |

| Aniline Precursor | Incomplete reaction | HPLC (RT shift) | Ensure slight excess of acid chloride. |

| Bis-amide (Dimer) | N-alkylation of product by another molecule | LC-MS (M+ ~390) | Maintain low temperature; avoid excess base. |

| Hydrolyzed Chloride | 3-hydroxy-N-(3-methoxyphenyl)propanamide | Hydrolysis of alkyl chloride | Avoid aqueous base at high temps; store dry. |

Self-Validating System (SVS) Check

To ensure the protocol worked without external validation:

-

Melting Point Check: The product should melt between 94–96°C (distinct from the para isomer MP of ~126°C).

-

Beilstein Test: A qualitative flame test on a copper wire will burn green, confirming the presence of the alkyl chloride before sending for MS.

References

-

PubChem. (n.d.).[2][4] 3-Chloro-N-(3-methoxyphenyl)propanamide Compound Summary. National Library of Medicine. Retrieved February 8, 2026, from [Link]

-

Mijin, D. Z., & Marinkovic, A. D. (2006). Synthesis of N-substituted 3-chloropropionamides. Synthetic Communications, 36(2), 193–198. [Link]

-

Otsuka Pharmaceutical Co Ltd. (2004). Process for preparing carbostyril derivatives. U.S. Patent No.[5] 6,740,758.

-

SpectraBase. (2025).[2] 1H NMR of Propanamide Derivatives. John Wiley & Sons.[2] Retrieved February 8, 2026, from [Link]

Sources

- 1. US6740758B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 2. 3-Chloro-n-(4-methoxyphenyl)propanamide | C10H12ClNO2 | CID 532059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Chloro-N-(3-hydroxyphenyl)propanamide | C9H10ClNO2 | CID 19101947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propylene glycol monocaprylate CAS 31565-12-5 Sigma-Aldrich [sigmaaldrich.com]

physical properties of 3-chloro-N-(3-methoxyphenyl)propanamide

Technical Whitepaper: Physicochemical Profiling of 3-Chloro-N-(3-methoxyphenyl)propanamide

Executive Summary & Molecular Identity

3-Chloro-N-(3-methoxyphenyl)propanamide (CAS 21261-76-7) is a pivotal electrophilic intermediate used primarily in the synthesis of dihydroquinolinone scaffolds, which are the pharmacophores for atypical antipsychotics such as Aripiprazole and Brexpiprazole .

Often referred to in process chemistry as 3-MPCA (3-MethoxyPhenylChloroAmide), this molecule sits at a critical "fork in the road" in organic synthesis: it must be carefully handled to prevent premature intermolecular alkylation (dimerization) while preserving its reactivity for the desired intramolecular Friedel-Crafts cyclization.

Molecular Specifications

| Parameter | Specification |

| IUPAC Name | 3-chloro-N-(3-methoxyphenyl)propanamide |

| CAS Number | 21261-76-7 |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| SMILES | COc1cccc(NC(=O)CCCl)c1 |

| Key Functional Groups | Secondary Amide (H-bond donor/acceptor), Alkyl Chloride (Electrophile), Methoxyarene (Electron-rich aromatic) |

Thermodynamic & Physical Constants

The physical profile of 3-MPCA is distinct from its para-isomer (CAS 19313-87-2). The meta-substitution pattern disrupts crystal packing symmetry, resulting in a significantly lower melting point compared to the para-analog (which melts at ~126–128 °C).

Table 1: Physicochemical Properties

| Property | Value / Range | Condition / Method |

| Melting Point | 93 – 95 °C | Experimental (Recrystallized from EtOH/Water) [1] |

| Boiling Point | 391.5 ± 27.0 °C | Predicted (760 mmHg) [1] |

| Density | 1.225 ± 0.06 g/cm³ | Predicted [1] |

| Solubility (Polar) | Slightly Soluble | DMSO, Methanol (warm) |

| Solubility (Non-Polar) | Soluble | Dichloromethane, Ethyl Acetate |

| pKa | 13.74 ± 0.70 | Predicted (Amide N-H acidity) |

| Appearance | White to Off-White Solid | Crystalline powder |

Critical Insight: The melting point of 93–95 °C is a primary purity indicator. A depressed melting point (<90 °C) often indicates contamination with the hydrolysis product (3-hydroxy-N-(3-methoxyphenyl)propanamide) or residual solvent.

Synthetic Context & Impurity Profiling

The utility of 3-MPCA lies in its transformation into 7-methoxy-3,4-dihydroquinolin-2(1H)-one . However, the synthesis is plagued by a competition between the desired intramolecular cyclization and unwanted intermolecular alkylation.

The "Warhead" Risk

The terminal alkyl chloride is a "soft" electrophile. Under Lewis Acid conditions (e.g., AlCl₃), it can attack:

-

Intramolecularly (Desired): The ortho-position of its own phenyl ring.

-

Intermolecularly (Impurity): The electron-rich ring of a neighboring molecule, creating dimers.

Diagram 1: Synthesis & Fate Pathways

This diagram illustrates the critical divergence point where process control determines yield vs. impurity formation.

Caption: Figure 1. The synthetic divergence of 3-MPCA. High concentrations favor intermolecular dimerization (impurity), while dilute conditions favor the desired intramolecular cyclization.

Experimental Characterization Workflow

To validate the identity and purity of CAS 21261-76-7, the following multi-modal workflow is recommended. This protocol distinguishes the target from its common para-isomer and hydrolysis degradation products.

Table 2: Analytical Specifications

| Method | Characteristic Signal | Purpose |

| ¹H-NMR (DMSO-d₆) | δ 3.8-3.9 (s, 3H, -OCH₃) δ 10.0 (s, 1H, -NH) δ 3.6-3.8 (t, 2H, -CH₂Cl) | Confirm structure and meta-substitution pattern (look for aromatic splitting: d, t, t, s). |

| HPLC (Reverse Phase) | Retention Time (RT) shift vs. p-isomer | Purity quantification. The meta-isomer typically elutes slightly earlier than the para-isomer on C18 columns due to lower symmetry/lipophilicity. |

| DSC (Differential Scanning Calorimetry) | Endotherm onset: 93.5 °C | Precise melting point determination. Broader peaks indicate dimerization. |

| Mass Spectrometry (LC-MS) | [M+H]⁺ = 214.06 / 216.06 | Confirm chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl). |

Diagram 2: Analytical Decision Tree

Caption: Figure 2. Rapid identification logic based on thermodynamic properties to distinguish regioisomers.

Handling & Stability Protocols

Storage:

-

Temperature: Refrigerator (2–8 °C).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.

-

Reasoning: The alkyl chloride is susceptible to hydrolysis by atmospheric moisture over time, releasing HCl and forming the alcohol derivative.

Safety (HSE):

-

Skin Sensitizer: Like many alkylating agents, 3-MPCA is a potential skin sensitizer.

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2.

References

-

ChemicalBook. (2023). 3-CHLORO-N-(3-METHOXYPHENYL)PROPANAMIDE Properties and Suppliers. Retrieved from

-

Google Patents. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. US20060079690A1. Retrieved from

-

PubChem. (2023).[1] Compound Summary: 3-chloro-N-(3-methoxyphenyl)propanamide.[2][3][4][5][6] (Note: Cross-referenced via CAS 21261-76-7).[2][3][6][7]

-

Ambeed. (2023). Safety Data Sheet: 3-chloro-N-(3-methoxyphenyl)propanamide. Retrieved from

Sources

- 1. 129722-34-5 | 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | Bromides | Ambeed.com [ambeed.com]

- 2. 328556-86-1,5-(4-chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 3-CHLORO-N-(3-METHOXYPHENYL)PROPANAMIDE | 21261-76-7 [chemicalbook.com]

- 4. 1355328-29-8,N-(Tetrahydro-2H-pyran-4-yl)formamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1355328-29-8,N-(Tetrahydro-2H-pyran-4-yl)formamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 3-chloro-N-(2-methoxyphenyl)propanamide | 55860-23-6 | Benchchem [benchchem.com]

- 7. एरीपिप्राज़ोल प्राइस, निर्माता, आपूर्तिकर्ता और डीलर [tradeindia.com]

3-chloro-N-(3-methoxyphenyl)propanamide CAS number information

[1][2]

Executive Summary

3-chloro-N-(3-methoxyphenyl)propanamide (CAS 21261-76-7 ) is a halogenated amide intermediate primarily utilized in the pharmaceutical industry.[1] It serves as the strategic precursor for the synthesis of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one , the carbostyril core essential for the production of the atypical antipsychotic Aripiprazole (Abilify) and its successor Brexpiprazole .[1] Beyond its role as a synthetic scaffold, recent research has identified the compound as a potential inhibitor of DOXP-reductoisomerase (DXR), a key enzyme in the non-mevalonate isoprenoid biosynthesis pathway of Plasmodium falciparum, suggesting utility in antimalarial drug discovery.[1]

Chemical Identity & Registry Information

| Parameter | Specification |

| CAS Registry Number | 21261-76-7 |

| IUPAC Name | 3-chloro-N-(3-methoxyphenyl)propanamide |

| Synonyms | N-(3-methoxyphenyl)-3-chloropropionamide; 3'-Methoxy-3-chloropropionanilide |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| SMILES | COc1cccc(NC(=O)CCCl)c1 |

| InChI Key | ZVNNQFDBJXKWOE-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Dichloromethane; sparingly soluble in water |

Synthetic Methodology

The synthesis of 3-chloro-N-(3-methoxyphenyl)propanamide proceeds via a nucleophilic acyl substitution.[1] This protocol emphasizes strict temperature control to prevent the displacement of the terminal chloride by the aniline nitrogen, which would form a cyclic side product.[1]

Protocol: Acylation of m-Anisidine

Reagents:

-

3-Methoxyaniline (m-Anisidine) [CAS: 536-90-3][1]

-

3-Chloropropanoyl chloride [CAS: 625-36-5][1]

-

Base: Triethylamine (Et₃N) or Pyridine[1]

-

Solvent: Dichloromethane (DCM) or Toluene[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 eq of 3-methoxyaniline in anhydrous DCM (0.5 M concentration) under an inert atmosphere (N₂). Add 1.1 eq of Triethylamine.[1]

-

Addition: Cool the solution to 0–5°C. Add 1.05 eq of 3-chloropropanoyl chloride dropwise over 30 minutes. Critical: Maintain temperature <10°C to minimize bis-acylation or alkylation.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:3) or HPLC.[1]

-

Workup: Quench with water. Wash the organic layer successively with 1N HCl (to remove unreacted aniline), saturated NaHCO₃, and brine.[1]

-

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.[1]

Reaction Pathway Visualization

The following diagram illustrates the synthesis and the subsequent critical cyclization pathway used in drug manufacturing.

Figure 1: Synthetic route from precursors to the target amide and its downstream cyclization to the quinolinone core.[1]

Key Application: Aripiprazole Synthesis

The primary industrial utility of CAS 21261-76-7 is its conversion into 7-hydroxy-3,4-dihydroquinolin-2(1H)-one .[1] This transformation is a "one-pot" cascade reaction involving:

-

Intramolecular Alkylation: The terminal alkyl chloride attacks the aromatic ring (Friedel-Crafts alkylation).[1]

-

Regioselectivity: The meta-methoxy group directs the cyclization para to itself, favoring the 7-substituted quinolinone over the 5-substituted isomer.

-

Ether Cleavage: Under the harsh Lewis acid conditions (AlCl₃, >100°C), the methoxy group is often demethylated to the phenol (hydroxy) in situ.[1]

Data Comparison: Isomeric Precursors

| Precursor Isomer | CAS Number | Primary Cyclization Product | Drug Application |

|---|---|---|---|

| Meta (3-OMe) | 21261-76-7 | 7-Hydroxy-3,4-dihydroquinolinone | Aripiprazole, Brexpiprazole |

| Para (4-OMe) | 19313-87-2 | 6-Hydroxy-3,4-dihydroquinolinone | Cilostazol (analogues) |

| Ortho (2-OMe) | 55860-23-6 | 8-Hydroxy-3,4-dihydroquinolinone | Research Standards |[1]

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate is limited, it should be handled with the same rigor as analogous halogenated amides.[1]

-

Hazards: Skin and eye irritant (H315, H319).[1] Potential respiratory sensitizer.[1]

-

Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis of the amide bond or displacement of chloride may occur over prolonged exposure to humidity).[1]

-

Disposal: Incineration with scrubber for nitrogen oxides and hydrogen chloride.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2785756, 3-chloro-N-(3-methoxyphenyl)propanamide. Retrieved from [Link]

-

Tsujimori, H., et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.[1] U.S. Patent Application US20060079690A1.[1] Retrieved from

-

LookChem. CAS 21261-76-7 Basic Information and Antimalarial Properties. Retrieved from [Link][1][2]

-

Pharmaffiliates. Certificate of Analysis: 3-Chloro-N-(3-methoxyphenyl)propanamide. Retrieved from [Link][1][3]

Sources

- 1. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]

- 2. lookchem.com [lookchem.com]

- 3. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

Structural Elucidation and Pharmacological Characterization of C₁₀H₁₂ClNO₂ (Baclofen)

[1][2]

Introduction: The Identity of C₁₀H₁₂ClNO₂

In the context of pharmaceutical development, the molecular formula C₁₀H₁₂ClNO₂ unequivocally refers to Baclofen , a lipophilic derivative of gamma-aminobutyric acid (GABA).[1] While the formula theoretically permits various structural isomers, Baclofen is the only pharmacologically relevant entity widely utilized in clinical neurology for the management of spasticity.[2]

This guide moves beyond basic nomenclature to provide a rigorous structural analysis, a validated synthetic protocol, and a mechanistic breakdown of its interaction with G-protein coupled receptors (GPCRs).[1][2]

Structural Determination & IUPAC Nomenclature[1][2]

The systematic naming of Baclofen requires adherence to the International Union of Pure and Applied Chemistry (IUPAC) priority rules.

Nomenclature Derivation[1][2][3]

-

Principal Functional Group: The molecule contains a carboxylic acid (-COOH) and an amine (-NH₂).[1][2] Carboxylic acids take priority over amines.[1][2] Thus, the suffix is -oic acid .[1][2]

-

Parent Chain: The longest carbon chain containing the carboxyl group is a 4-carbon chain (butane).[1][2]

-

Substituents:

Final IUPAC Name: 4-amino-3-(4-chlorophenyl)butanoic acid [1][2][4][5]

Stereochemistry

Baclofen possesses a chiral center at C3.[1][2] The commercially available drug is typically a racemate (RS), but the (R)-enantiomer is primarily responsible for the biological activity at the GABA-B receptor.[1][2]

Figure 1: Logical derivation of the IUPAC name based on functional group priority.[1][2]

Synthetic Methodology: The Glutarimide Route

For research and manufacturing, the synthesis of Baclofen must yield high purity.[2] The Hofmann Rearrangement of Glutarimide is a classic, robust pathway that avoids complex metal catalysts often required in alternative routes.[2]

Reaction Protocol

Step 1: Knoevenagel Condensation & Decarboxylation [1]

-

Reagents: 4-Chlorobenzaldehyde, Ethyl Acetoacetate, Piperidine (Cat).[1][2]

-

Process: Condensation of 2 moles of acetoacetate with 1 mole of aldehyde, followed by alkaline hydrolysis and thermal decarboxylation.

Step 2: Cyclization (Anhydride Formation) [1][2]

Step 3: Imide Formation

Step 4: Hofmann Degradation (Key Step)

-

Mechanism: The amide group in the glutarimide ring undergoes bromination and rearrangement to an isocyanate, which is hydrolyzed to the primary amine.[2]

Figure 2: Step-by-step synthetic pathway via the Glutarimide/Hofmann route.

Analytical Validation

To validate the identity of C₁₀H₁₂ClNO₂, the following analytical profile must be met.

Mass Spectrometry (MS)

The presence of Chlorine provides a distinct isotopic signature.[1][2]

-

Isotope Pattern: A characteristic 3:1 ratio between peaks at m/z 213 and m/z 215 confirms the presence of one Chlorine atom (³⁵Cl vs ³⁷Cl).[1][2]

Proton NMR (¹H-NMR) Data

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.35 - 7.40 | Doublet (d) | 2H | Aromatic (Ortho to Cl) |

| 7.20 - 7.25 | Doublet (d) | 2H | Aromatic (Meta to Cl) |

| 3.10 - 3.25 | Multiplet (m) | 1H | Chiral Methine (C3-H) |

| 2.80 - 2.95 | Multiplet (m) | 2H | Methylene adjacent to Amine (C4-H₂) |

| 2.35 - 2.50 | Multiplet (m) | 2H | Methylene adjacent to Carboxyl (C2-H₂) |

Pharmacodynamics: Mechanism of Action[9]

Baclofen acts as a selective agonist for the GABA-B receptor , a metabotropic GPCR.[1][2][7] Unlike GABA-A receptors (ion channels), GABA-B receptors mediate slow, prolonged inhibitory signals via G-proteins (Gi/o family).[1][2]

Signaling Cascade

-

Binding: Baclofen binds to the GABA-B1 subunit of the heterodimeric receptor.[1][2]

-

G-Protein Activation: The GABA-B2 subunit activates the Gαi/o protein.[1][2]

-

Effector Modulation:

Figure 3: Signal transduction pathway of Baclofen at the GABA-B synapse.[1][2]

References

Sources

- 1. (S)-Baclofen | C10H12ClNO2 | CID 44600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Baclofen [webbook.nist.gov]

- 5. Baclofen - Wikipedia [en.wikipedia.org]

- 6. Baclofen synthesis - chemicalbook [chemicalbook.com]

- 7. droracle.ai [droracle.ai]

- 8. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profile and Synthetic Utility of 3-Chloro-N-(3-methoxyphenyl)propanamide

[1]

Executive Summary

3-Chloro-N-(3-methoxyphenyl)propanamide (C₁₀H₁₂ClNO₂) is a critical synthetic intermediate in the manufacture of heterocyclic pharmacophores, specifically dihydroquinolinones.[1] With a molecular weight of 213.66 g/mol , this secondary amide serves as a "privileged scaffold" precursor.[1] Its primary utility lies in its ability to undergo intramolecular Friedel-Crafts alkylation to form 7-methoxy-3,4-dihydroquinolin-2(1H)-one, a core structural motif in atypical antipsychotics such as Aripiprazole .[1]

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical constants, validated synthetic protocols, and downstream mechanistic applications in pharmaceutical development.[1]

Molecular Identity & Physicochemical Constants[1][2][3][4][5]

Precise characterization of 3-chloro-N-(3-methoxyphenyl)propanamide is essential for stoichiometric accuracy in multi-step synthesis.[1] The molecule is a positional isomer of the more common para-substituted analog, and differentiation relies on spectroscopic signatures rather than mass alone.

Table 1: Core Physicochemical Data[1]

| Property | Value | Technical Context |

| Molecular Weight | 213.66 g/mol | Used for all stoichiometric calculations.[1] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | |

| Monoisotopic Mass | 213.056 g/mol | Base peak for MS analysis ( |

| Isotopic Pattern | M (100%) / M+2 (32%) | Distinctive 3:1 ratio due to Chlorine-35/37 natural abundance.[1] |

| LogP (Predicted) | ~2.33 | Moderate lipophilicity; soluble in DCM, EtOAc, and Toluene.[1] |

| H-Bond Donors | 1 (Amide NH) | Critical for crystal packing and receptor binding in analogs.[1] |

| H-Bond Acceptors | 2 (Carbonyl O, Methoxy O) | |

| Physical State | Solid (Crystalline) | Typically isolated as an off-white to beige powder.[1] |

Critical Note on Isomerism: Researchers must distinguish this compound (meta-methoxy) from its isomer 3-chloro-N-(4-methoxyphenyl)propanamide (CAS 19313-87-2).[1] While they share the exact MW (213.66), their cyclization products differ significantly (7-substituted vs. 6-substituted quinolinones).

Synthetic Protocol: Acylation of m-Anisidine

The synthesis of 3-chloro-N-(3-methoxyphenyl)propanamide follows a classic Schotten-Baumann or anhydrous nucleophilic acyl substitution pathway.[1] The following protocol is designed for high-purity isolation, minimizing the hydrolysis of the acid chloride.

Reagents & Stoichiometry[1][6]

-

Substrate: 3-Methoxyaniline (m-Anisidine) [1.0 eq]

-

Reagent: 3-Chloropropanoyl chloride [1.1 eq][1]

-

Base: Triethylamine (TEA) or Pyridine [1.2 eq] (Acid scavenger)[1]

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)[1]

Step-by-Step Methodology

-

Preparation: Charge a 3-neck round-bottom flask with 3-methoxyaniline (1.0 eq) and anhydrous DCM (10 volumes). Cool the solution to 0–5°C under an inert atmosphere (

or Ar). -

Base Addition: Add Triethylamine (1.2 eq) slowly, maintaining temperature <10°C.

-

Acylation (Exotherm Control): Add 3-chloropropanoyl chloride (1.1 eq) dropwise over 30–60 minutes.

-

Why: The reaction is highly exothermic. Rapid addition can lead to bis-acylation or thermal decomposition.

-

-

Reaction Monitoring: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.[1]

-

Quench & Workup:

-

Purification: Recrystallize from Ethanol/Water or Toluene/Hexane if high purity (>99%) is required for the subsequent cyclization step.[1]

Diagram 1: Synthesis Workflow

Caption: Optimized workflow for the synthesis of 3-chloro-N-(3-methoxyphenyl)propanamide emphasizing temperature control.

Mechanistic Utility: Intramolecular Cyclization[1]

The true value of this molecule (MW 213.66) is its role as a precursor for 7-methoxy-3,4-dihydroquinolin-2(1H)-one .[1] This transformation is achieved via an intramolecular Friedel-Crafts alkylation.

The Mechanism[6][7][8]

-

Activation: A Lewis Acid (typically

) coordinates with the chlorine atom of the alkyl chain and the amide carbonyl oxygen. -

Electrophilic Attack: The activated alkyl chloride generates an incipient carbocation or complex that attacks the aromatic ring.

-

Regioselectivity: The meta-methoxy group directs the cyclization para to itself (due to steric hindrance at the ortho position between the methoxy and amide groups), favoring the formation of the 7-substituted quinolinone over the 5-substituted isomer.[1]

-

Re-aromatization: Loss of a proton restores aromaticity, yielding the bicyclic lactam.

This specific scaffold is a known intermediate in the synthesis of Aripiprazole and other dopamine system stabilizers.

Diagram 2: Cyclization Pathway (Friedel-Crafts)[1]

Caption: Mechanism of intramolecular Friedel-Crafts alkylation converting the linear amide to the bicyclic quinolinone core.

Analytical Validation

To validate the identity of the synthesized material (MW 213.66), researchers should look for the following spectral markers:

Mass Spectrometry (LC-MS/GC-MS)[1]

-

Parent Ion:

213.1 -

Isotope Signature: A clear M+2 peak at

215.1 with approximately 33% intensity of the base peak, confirming the presence of one Chlorine atom.[1]

Proton NMR ( H-NMR, 400 MHz, )

-

Amide Proton: Broad singlet

7.5–8.5 ppm (exchangeable with -

Aromatic Region: Multiplet

6.6–7.3 ppm. Look for the specific pattern of a 1,3-disubstituted benzene ring (singlet-like peak for the proton between substituents). -

Methoxy Group: Sharp singlet

~3.8 ppm (3H).[1] -

Alkyl Chain: Two triplets (or multiplet overlap) at

~2.8 ppm (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 532059, 3-Chloro-N-(4-methoxyphenyl)propanamide (Isomer Analog).[1] Retrieved from [Link]

-

Tsujimori, H., et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.[1] U.S. Patent Application US20060079690A1. Retrieved from

-

Mijin, D. Z., et al. (2008). Synthesis of some N-substituted 3-chloropropanamides.[1] Journal of the Serbian Chemical Society. (General protocol for N-aryl-3-chloropropanamides).

Pharmacophore Insight: The N-Aryl Propanamide Scaffold

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary: The Structural Logic

In medicinal chemistry, the N-aryl propanamide scaffold (

This guide analyzes the biological versatility of this scaffold, moving beyond simple structural description to functional application in oncology (SARMs, NAMPT inhibitors) and neuropathology (TRPV1 modulation).

Key Physicochemical Advantages

-

Metabolic Stability: The amide bond is resistant to plasma esterases, offering superior oral bioavailability compared to ester analogs.

-

H-Bonding Vector: The -NH- moiety acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, facilitating bidentate interactions with receptor active sites (e.g., Thr/Ser residues).

-

Conformational Restriction: The

character of the amide nitrogen restricts rotation, pre-organizing the molecule for receptor binding.

Primary Therapeutic Vectors

Vector A: Oncology & Endocrinology (AR Modulation)

The N-aryl propanamide motif is structurally foundational to Selective Androgen Receptor Modulators (SARMs) . Unlike steroidal androgens, these non-steroidal ligands avoid the cross-reactivity with other steroid receptors (ER, PR, GR).

-

Mechanism: The propanamide linker positions the electron-deficient aryl ring (often substituted with -CN, -CF3, or -F) to interact with the AR ligand-binding domain (LBD), specifically Helix 12. This induces a conformational change that recruits co-activators (anabolic effect) or co-repressors (anti-proliferative effect).

-

Case Study (Enobosarm/Ostarine): While often classified as an aryl-propionamide, the structural logic relies on the chiral center adjacent to the amide to dictate binding affinity. The S-isomer is typically the bioactive eutomer.

Vector B: Neuropathology (TRPV1 Channel Modulation)

The scaffold serves as a template for "Capsaicinoids." While capsaicin itself is an N-vanillyl-8-methyl-6-nonenamide, synthetic analogs utilizing the N-aryl propanamide core have shown efficacy as TRPV1 agonists (desensitizing pain fibers) and antagonists.

-

Agonist Mechanism: The amide group mimics the hydrogen-bonding pattern of capsaicin, engaging the Tyr511 and Ser512 residues in the TRPV1 transmembrane domain.

-

Antagonist Potential: Modifications to the alkyl chain (shortening to ethyl/propyl) combined with bulky N-aryl substitutions can flip activity from agonism to antagonism, useful for treating neuropathic pain without the initial "burning" sensation.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of N-aryl propanamides is governed by three specific regions: the Aryl Head (Region A), the Linker (Region B), and the Alkyl Tail (Region C).

| Region | Structural Modification | Biological Consequence |

| A: Aryl Ring | Electron Withdrawing Groups (EWG) (e.g., 4-CN, 3-CF3) | Increases AR Binding: EWGs pull electron density, enhancing |

| Ortho-Substitution (e.g., 2-F, 2-Me) | Twisted Conformation: Forces the aryl ring out of planarity with the amide, often improving selectivity by reducing rapid metabolic clearance. | |

| B: Amide Linker | N-Methylation | Reduces H-Bonding: Removes the H-bond donor capability. often abolishing activity in TRPV1 but potentially improving CNS penetration for other targets. |

| Thioamide Isostere ( | Stability: Increases resistance to hydrolysis but may alter binding affinity due to the larger radius of sulfur. | |

| C: Alkyl Tail | Stereospecificity: Crucial for SARMs. The (S)-configuration is generally required for high-affinity AR binding. | |

| Chain Extension (Propyl vs. Ethyl) | Lipophilicity: Moving from ethyl (propanamide) to propyl (butanamide) increases |

Experimental Protocols

Protocol A: General Synthesis of N-Aryl Propanamides

Validation: This protocol uses a Schotten-Baumann condition, favored for its reliability and high yield.

Reagents:

-

Substituted Aniline (1.0 eq)

-

Propionyl Chloride (1.1 eq)

-

Triethylamine (

) (1.2 eq) -

Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 eq of the specific aniline in dry DCM under an inert atmosphere (

). -

Base Addition: Add 1.2 eq of

and cool the solution to 0°C in an ice bath. -

Acylation: Dropwise add 1.1 eq of propionyl chloride over 15 minutes. The exotherm must be controlled to prevent di-acylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Dry over

, concentrate in vacuo, and recrystallize from Ethanol/Water.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Target: Evaluation of anticancer potential (e.g., PC-3 Prostate Cancer line).[1]

-

Seeding: Seed PC-3 cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Treat cells with N-aryl propanamide derivatives (Concentration range: 0.1

– 100 -

Incubation: Incubate for 48h at 37°C, 5%

. -

Labeling: Add 10

of MTT reagent (5 mg/mL) to each well. Incubate for 4h. -

Solubilization: Aspirate media and add 100

DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm. Calculate

using non-linear regression.

Visualizations

Diagram 1: Synthesis & Functional Divergence

This workflow illustrates the chemical synthesis and subsequent biological divergence based on R-group substitution.

Caption: Chemical synthesis pathway via nucleophilic acyl substitution, diverging into three distinct therapeutic classes based on aryl substitution.

Diagram 2: Pharmacophore SAR Map

Mapping the structural regions to their specific biological functions.

Caption: Structure-Activity Relationship (SAR) map detailing how specific modifications to the three core regions dictate biological efficacy.

References

-

Anticancer Mechanisms (NAMPT/HDAC)

-

SARM Structure & Metabolism

- Title: Aryl-Propionamide-Derived Selective Androgen Receptor Modulators: LC-MS/MS Characteriz

- Source: Drug Metabolism and Disposition (ASPET)

-

URL:[Link]

-

TRPV1 Agonists/Antagonists

- Title: A New Era for the Design of TRPV1 Antagonists and Agonists.

- Source: N

-

URL:[Link]

-

Synthesis Protocols (N-Arylation)

- Title: A New Approach for the Synthesis of N-Arylamides Starting

- Source: MDPI (Molecules)

-

URL:[Link]

-

Quinoxaline-Propanamide Derivatives

Sources

The Indispensable Role of Halogenated Secondary Amides: A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Halogenation in Amide Scaffolds

Halogenated secondary amides represent a pivotal class of organic compounds, bridging the gap between classical amide chemistry and the nuanced world of halogen-driven molecular design. The introduction of a halogen atom, be it on the nitrogen (N-haloamides) or the α-carbon (α-haloamides), imbues the parent amide with unique electronic and steric properties. This unlocks a diverse range of chemical reactivity and biological activity, making these compounds indispensable tools in modern organic synthesis and medicinal chemistry. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, reactivity, and application of these motifs is paramount for innovation. This guide provides an in-depth exploration of halogenated secondary amides, moving beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and the practical application of these versatile molecules. Halogen atoms can significantly influence a molecule's pharmacological profile, including its metabolic stability and binding affinity.[1]

Part 1: Synthesis of Halogenated Secondary Amides - A Tale of Two Positional Isomers

The synthetic approaches to halogenated secondary amides are dictated by the desired position of the halogen atom. The strategies for introducing a halogen onto the nitrogen atom are distinct from those targeting the α-carbon, each with its own set of reagents and mechanistic considerations.

N-Halogenated Secondary Amides: Taming the Reactivity of the N-X Bond

The synthesis of N-halogenated secondary amides involves the electrophilic halogenation of the corresponding secondary amide. The choice of halogenating agent is critical and depends on the desired halogen (Cl, Br, or I) and the stability of the starting material and product.

Commonly employed reagents include:

-

N-Chlorosuccinimide (NCS): A versatile and easy-to-handle solid reagent for the synthesis of N-chloroamides.[2]

-

N-Bromosuccinimide (NBS): The reagent of choice for the preparation of N-bromoamides.

-

Trichloroisocyanuric Acid (TCICA): A stable solid that serves as an effective source of electrophilic chlorine.

-

N-Chlorobenzotriazole: Used for N-chlorination, particularly under microwave irradiation for accelerated reaction times.[3]

Experimental Protocol: Synthesis of an N-Chloroamide using N-Chlorosuccinimide (NCS)

This protocol describes a general procedure for the N-chlorination of a secondary amide.

Materials:

-

Secondary amide

-

N-Chlorosuccinimide (NCS)

-

Solvent (e.g., acetonitrile, methylene chloride)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve the secondary amide in a suitable solvent in a reaction vessel equipped with a stirrer.

-

Add N-Chlorosuccinimide (NCS) to the solution in a 1:1.1 molar ratio of amide to NCS.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude N-chloroamide can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of a slight excess of NCS ensures complete conversion of the starting amide. The choice of solvent is crucial; it must dissolve both the amide and NCS without reacting with them. Room temperature is often sufficient for the reaction to proceed, reflecting the moderate reactivity of NCS.

α-Halogenated Secondary Amides: Precision in Carbon-Halogen Bond Formation

The synthesis of α-halogenated secondary amides typically involves the use of an α-halo-substituted acylating agent or the direct halogenation of an enolizable amide.

Key synthetic strategies include:

-

From α-Haloacetyl Halides: The reaction of an amine with an α-haloacetyl halide (e.g., bromoacetyl bromide) is a straightforward method.

-

From α-Bromo Acids: Coupling of an α-bromo carboxylic acid with an amine using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) provides the corresponding α-bromoamide.[4]

-

Aminobromination of Alkenes: Iron-catalyzed aminobromination of alkenes using an amide as the nitrogen source and NBS as the bromine source offers a direct route to β-bromo-α-amino amides.[5]

Experimental Protocol: Synthesis of an α-Bromo Secondary Amide from an α-Bromo Acid

This protocol outlines the synthesis of an α-bromo secondary amide using a carbodiimide coupling agent.

Materials:

-

α-Bromo carboxylic acid

-

Primary or secondary amine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Solvent (e.g., dichloromethane)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve the α-bromo carboxylic acid and the amine in dichloromethane in a reaction vessel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N,N'-diisopropylcarbodiimide (DIC) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture to remove the diisopropylurea byproduct.

-

Wash the filtrate with dilute acid and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude α-bromoamide, which can be further purified by chromatography.

Causality Behind Experimental Choices: DIC is a powerful dehydrating agent that facilitates the formation of the amide bond by activating the carboxylic acid. The reaction is typically performed at low temperatures initially to control the exothermic reaction. The aqueous workup is necessary to remove any unreacted starting materials and the urea byproduct.

Part 2: The Rich Reactivity of Halogenated Secondary Amides

The presence of a halogen atom dramatically influences the reactivity of the amide scaffold, opening up a plethora of synthetic transformations.

N-Haloamides and the Hofmann-Löffler-Freytag Reaction: A Journey to Nitrogen Heterocycles

The Hofmann-Löffler-Freytag (HLF) reaction is a powerful method for the synthesis of pyrrolidines and piperidines from N-halogenated amines or amides.[6][7] The reaction proceeds via a radical mechanism involving an intramolecular 1,5-hydrogen atom transfer.

Mechanism of the Hofmann-Löffler-Freytag Reaction:

-

Initiation: Homolytic cleavage of the N-X bond, typically induced by heat or UV light, generates a nitrogen-centered radical.[6]

-

Intramolecular Hydrogen Abstraction: The nitrogen radical abstracts a hydrogen atom from the δ-carbon through a six-membered ring transition state.

-

Halogen Transfer: The resulting carbon-centered radical abstracts a halogen atom from another molecule of the N-haloamide, propagating the radical chain and forming a δ-haloamine/amide.

-

Cyclization: Treatment with a base induces an intramolecular nucleophilic substitution to form the cyclic amine or lactam.

Experimental Protocol: Hofmann-Löffler-Freytag Reaction

This protocol provides a general procedure for the HLF reaction.

Materials:

-

N-Chloroamide

-

Strong acid (e.g., concentrated sulfuric acid or trifluoroacetic acid)

-

UV lamp or heat source

-

Base (e.g., sodium hydroxide solution)

-

Solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the N-chloroamide in the strong acid.

-

Irradiate the solution with a UV lamp or heat the mixture to initiate the reaction.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, carefully neutralize the mixture with a base.

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent to obtain the crude cyclic product, which can be purified by distillation or chromatography.

Causality Behind Experimental Choices: The strong acid protonates the N-chloroamide, facilitating the homolytic cleavage of the N-Cl bond. The choice between heat and UV light depends on the specific substrate and its stability. The final basic workup is essential to deprotonate the intermediate and induce the cyclization.

α-Haloamides: Versatile Building Blocks in Synthesis

α-Haloamides are valuable precursors for a variety of functional groups and heterocyclic systems. Their reactivity is dominated by the electrophilic nature of the α-carbon.

Key transformations include:

-

Nucleophilic Substitution: The halogen at the α-position is readily displaced by a wide range of nucleophiles, providing access to α-amino amides, α-hydroxy amides, and α-thio amides.[8]

-

Radical Cyclizations: α-Haloamides can undergo radical cyclizations to form lactams and other heterocyclic structures.

-

Cross-Coupling Reactions: They can participate in various transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds.

Part 3: Applications in Drug Discovery and Materials Science

The unique properties of halogenated secondary amides have led to their widespread use in several scientific and technological fields.

Medicinal Chemistry: Enhancing Pharmacological Profiles

Halogen atoms are often incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[9] Halogenated secondary amides are found in a number of biologically active compounds and serve as key intermediates in the synthesis of complex pharmaceutical agents.[10]

Antimicrobial Agents: The Power of N-Halamines

N-Halamines are a class of compounds containing one or more nitrogen-halogen bonds and exhibit potent, broad-spectrum antimicrobial activity.[8] They are used in a variety of applications, including self-disinfecting coatings and textiles. The antimicrobial action of N-halamines is attributed to the transfer of the positive halogen to microbial cells, leading to their inactivation.[4] A key advantage of N-halamine-based materials is their regenerability; the antimicrobial activity can be restored by treatment with a halogen source like bleach.

| Organism | MIC (μg/mL) | Reference |

| Staphylococcus aureus | 2-16 | [8] |

| Escherichia coli | 4-32 | [8] |

| Candida albicans | 8-64 | [11] |

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative N-Halamine Compounds.

Part 4: Analytical Characterization

The structural elucidation of halogenated secondary amides relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of these compounds.[12]

-

¹H NMR: The chemical shifts of protons adjacent to the amide nitrogen and the halogenated carbon provide valuable structural information. In N-haloamides, the proton on the nitrogen is absent. For α-haloamides, the proton on the α-carbon is shifted downfield.

-

¹³C NMR: The resonance of the carbonyl carbon and the halogen-bearing carbon are characteristic.

-

Quantitative NMR (qNMR): This technique can be used for the accurate determination of purity and concentration of halogenated secondary amides in solution.[13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of halogenated secondary amides.[12]

-

Electron Ionization (EI-MS): The fragmentation of amides in EI-MS often involves cleavage of the N-CO bond, leading to the formation of an acylium ion.[15] The presence of halogens can be identified by their characteristic isotopic patterns.

-

High-Resolution Mass Spectrometry (HRMS): HRMS allows for the determination of the exact mass and elemental composition of the molecule.

Part 5: Stability and Safe Handling

Halogenated secondary amides, particularly N-haloamides, can be reactive and require careful handling.

-

Stability: N-Haloamides can be sensitive to light, heat, and moisture.[16] They should be stored in a cool, dark, and dry place.[12] The stability of organic azides, another class of energetic compounds, is often assessed by the "Rule of Six," which suggests that having at least six carbon atoms per energetic functional group can render the compound relatively safe.[17] A similar consideration for the ratio of carbon to heteroatoms can be a useful guideline for assessing the potential instability of N-haloamides.

-

Safe Handling: Due to their reactivity, N-haloamides should be handled in a well-ventilated fume hood.[18] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn. It is crucial to avoid contact with incompatible materials, as violent reactions can occur.[10]

Conclusion

Halogenated secondary amides are a fascinating and highly useful class of molecules that offer a wealth of opportunities for synthetic innovation and the development of new technologies. Their unique reactivity, driven by the presence of the halogen atom, allows for the construction of complex molecular architectures and the design of materials with tailored properties. A thorough understanding of their synthesis, reactivity, and safe handling, as outlined in this guide, will empower researchers to fully harness the potential of these remarkable compounds.

References

-

M. Xiang, C. Zhou, X. -L. Yang, B. Chen, C. -H. Tung, L. -Z. Wu, J. Org. Chem., 2020 , 85, 9080-9087. ([Link])

-

Microwave assisted N-chlorination of Secondary amides. ResearchGate. ([Link])

-

N-Chlorosuccinimide (NCS). Organic Chemistry Portal. ([Link])

-

Preparation of N-Chloroamides Using Trichloroisocyanuric Acid. Sciencemadness.org. ([Link])

-

Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. PMC. ([Link])

-

Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. RSC Publishing. ([Link])

-

Nitrene Photochemistry of Manganese N-Haloamides. PubMed. ([Link])

-

Quantitative NMR Spectroscopy. University of Illinois. ([Link])

-

N-Halamine-Based Antimicrobial Additives for Polymers. NIH. ([Link])

-

Chemical Storage and Handling Recommendations. NY.Gov. ([Link])

-

Substituted amide synthesis by amidation. Organic Chemistry Portal. ([Link])

-

1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. ([Link])

-

Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. ResearchGate. ([Link])

-

(PDF) Nitrene Photochemistry of Manganese N-Haloamides. ResearchGate. ([Link])

-

Safe handling and storage of chemicals. Sciencemadness Wiki. ([Link])

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. ([Link])

-

Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. The Journal of Organic Chemistry. ([Link])

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC. ([Link])

-

Safe handling of organolithium compounds in the laboratory. Princeton EHS. ([Link])

-

Long-lasting renewable antibacterial N-halamine coating enable dental unit waterlines to prevention and control of contamination of dental treatment water. Frontiers. ([Link])

-

Optimization and Antibacterial Response of N-Halamine Coatings Based on Polydopamine. MDPI. ([Link])

-

Quantitative NMR in Analytical Chemistry. ResearchGate. ([Link])

-

Safe Handling of Azides. safety.pitt.edu. ([Link])

-

Hofmann–Löffler reaction. Wikipedia. ([Link])

-

Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC. ([Link])

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. ([Link])

-

Quantitative NMR. LibreTexts. ([Link])

-

Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. MDPI. ([Link])

-

N-Halamine Biocidal Materials with Superior Antimicrobial Efficacies for Wound Dressings. MDPI. ([Link])

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. ([Link])

-

Chemicals. MIT EHS. ([Link])

-

Quantitative NMR spectroscopy of biologically active substances and excipients. UTM. ([Link])

-

Hofmann-Löffler-Freytag Reaction (Chapter 31). Name Reactions in Organic Synthesis. ([Link])

-

24.6: Synthesis of Amines. Chemistry LibreTexts. ([Link])

-

Synthesis and thermal decomposition of N,N-dialkoxyamides. RSC Publishing. ([Link])

-

Long-lasting renewable antibacterial N-halamine coating enable dental unit waterlines to prevention and control of contamination of dental treatment water. Frontiers. ([Link])

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. ([Link])

-

Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed. ([Link])

-

Hofmann–Löffler–Freytag Reaction | Prepare for GATE, NET. YouTube. ([Link])

-

N-halamine-based rechargeable antimicrobial and biofilm-controlling polyurethane. PMC. ([Link])

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Florida International University. ([Link])

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. NIH. ([Link])

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted amide synthesis by amidation [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]

- 8. N-Halamine-Based Antimicrobial Additives for Polymers: Preparation, Characterization and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 11. N-halamine-based rechargeable antimicrobial and biofilm-controlling polyurethane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemicals – EHS [ehs.mit.edu]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and thermal decomposition of N,N-dialkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. safety.pitt.edu [safety.pitt.edu]

- 18. ehs.princeton.edu [ehs.princeton.edu]

discovery and history of 3-chloropropanamide derivatives

The 3-Chloropropanamide Scaffold: From Anticonvulsant Legacy to Tunable Covalent Warhead

Executive Summary

The 3-chloropropanamide moiety (

Historical Foundation: The Beclamide Era

The discovery of 3-chloropropanamide's biological utility is inextricably linked to the search for non-sedating anticonvulsants in the mid-20th century.

Discovery and Clinical Application

In the 1950s, researchers at Lederle Laboratories synthesized a series of N-benzyl-3-chloropropanamides. The lead compound, Beclamide (marketed as Hibicon, Posedrine, and Nydrane), emerged as a potent anticonvulsant.

-

Indication: Primarily used for generalized tonic-clonic seizures (grand mal epilepsy).

-

Differentiation: Unlike phenobarbital, Beclamide lacked significant sedative properties at therapeutic doses, a major advancement for patient quality of life.

-

Decline: The drug was eventually superseded by more potent agents like carbamazepine and valproate, which offered broader spectra of activity and better pharmacokinetic profiles. However, Beclamide remains a pivotal case study in the bioactivity of halogenated amides.

Pharmacological Mechanism

Beclamide's mechanism involves the modulation of neuronal excitability. While early theories proposed non-specific membrane stabilization, modern retrospective analysis suggests it likely acts via voltage-gated sodium channel blockade, a common pathway for small aromatic amides. Crucially, the 3-chloropropanamide group in Beclamide is metabolically stable enough to survive first-pass metabolism, yet possesses the potential for specific receptor interactions.

Chemical Biology: The Tunable Warhead

In modern drug discovery, the 3-chloropropanamide group is valued not just as a scaffold, but as a covalent warhead . Its reactivity profile is distinct from standard electrophiles.[1]

The "Latent" Electrophile Mechanism

The 3-chloropropanamide moiety functions as a "masked" Michael acceptor. It reacts with nucleophiles (specifically Cysteine thiols) via two distinct pathways, often governed by pH and the local protein environment.[2]

-

Elimination-Addition (Dominant Pathway): Under physiological conditions (or slightly basic pH), the

-chlorine undergoes elimination to form a transient acrylamide intermediate. This acrylamide then rapidly captures a cysteine thiol via Michael addition. -

Direct Displacement (

): A direct nucleophilic attack on the

Selectivity vs. Reactivity[3]

- -Chloroacetamides: Highly reactive, often leading to off-target toxicity (promiscuous alkylation).

-

Acrylamides: Irreversible Michael acceptors, standard in drugs like Ibrutinib.

-

3-Chloropropanamides: Possess "tempered" reactivity.[1] They are stable in plasma but can be activated within the specific microenvironment of an enzyme active site (e.g., where a basic residue facilitates HCl elimination). This allows for kinetic selectivity —targeting a specific cysteine without reacting with every thiol in the cell.

Figure 1: The dual-pathway mechanism of 3-chloropropanamide reactivity. The elimination-addition route provides a unique kinetic delay compared to direct acrylamides.

Synthesis Protocols

Reliable synthesis is critical for generating library derivatives. Below are the three industry-standard protocols.

Method A: The Acid Chloride Route (Classic)

Best for large-scale synthesis of simple derivatives like Beclamide.

-

Reagents: 3-Chloropropionyl chloride, Amine, Base (

or Pyridine). -

Solvent: DCM or THF (

C to RT). -

Protocol:

-

Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in dry DCM.

-

Cool to

C. -

Add 3-chloropropionyl chloride (1.1 eq) dropwise (exothermic).

-

Stir at RT for 2-4 hours.

-

Wash with 1N HCl (to remove unreacted amine) and sat.

. -

Recrystallize from ethanol/water.

-

Method B: Coupling Agent Route (Medicinal Chemistry)

Preferred for complex amines or when avoiding harsh acid chlorides.

-

Reagents: 3-Chloropropionic acid, EDCI (or HATU), HOBt, DIPEA.

-

Protocol:

-

Activate 3-chloropropionic acid (1.0 eq) with EDCI (1.2 eq) and HOBt (1.2 eq) in DMF for 30 mins.

-

Add the functionalized amine (1.0 eq).

-

Stir overnight at RT.

-

Standard workup. This method preserves sensitive functional groups on the amine.

-

Method C: Continuous Flow Synthesis (Industrial)

Recent advances utilize flow chemistry to safely handle the exothermic generation of 3-chloropropionyl chloride from acrylic acid and HCl gas, followed by immediate amidation.[3] This minimizes operator exposure to lachrymatory intermediates.

Figure 2: Synthetic pathways for 3-chloropropanamide derivatives. Method selection depends on scale and functional group tolerance.

Quantitative Data Summary

| Parameter | 3-Chloropropanamide | Acrylamide | |

| Electrophilicity (E) | Low (Latent) | High | Moderate/High |

| Metabolic Stability | High ( | Low (Rapid Glutathione conjugation) | Moderate |

| Primary Mechanism | Elimination-Addition | Direct | Michael Addition |

| Selectivity | High (Requires activation) | Low (Promiscuous) | Moderate |

| Key Drug Example | Beclamide | (Toxic Tools) | Ibrutinib |

Future Outlook: Targeted Covalent Inhibitors (TCIs)

The 3-chloropropanamide scaffold is experiencing a renaissance in Fragment-Based Drug Discovery (FBDD). By attaching this "tempered" warhead to diverse aromatic scaffolds, researchers can screen for weak-binding fragments that only covalently modify a cysteine if the non-covalent geometry is perfect. This "proximity-driven" reactivity is the gold standard for designing highly specific kinase inhibitors and degrading agents (PROTACs).

References

- Beclamide (Hibicon) Clinical Profile: The Lancet, "Beclamide in the treatment of epilepsy." (Historical Reference).

-

Synthesis & Flow Chemistry : ResearchGate, "Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation." Link

-

Cysteine Reactivity : National Institutes of Health (NIH), "Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death." Link

-

Acrylamide Formation Mechanism : Journal of Agricultural and Food Chemistry, "In-depth mechanistic study on the formation of acrylamide... by the Maillard reaction." Link

-

Anticancer Pro-drugs : PubMed, "Synthesis and evaluation of 3-halocyclophosphamides and analogous compounds as novel anticancer 'pro-prodrugs'." Link

Sources

Unraveling the Molecular Trajectory of 3-chloro-N-(3-methoxyphenyl)propanamide: A Technical Guide to its Presumed Mechanism of Action

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action for the synthetic compound 3-chloro-N-(3-methoxyphenyl)propanamide. In the absence of direct empirical data for this specific molecule, this document synthesizes authoritative research on its parent chemical class, the chloroacetamides, to construct a scientifically grounded hypothesis of its biological activity. We will delve into two primary, interconnected mechanisms: the inhibition of very-long-chain fatty acid (VLCFA) synthesis and the induction of oxidative stress through the generation of reactive oxygen species (ROS). This guide is structured to provide not only a theoretical framework but also actionable experimental protocols for the validation of these hypotheses in a laboratory setting. All assertions are supported by in-text citations and a comprehensive reference list.

Introduction and Structural Context

3-chloro-N-(3-methoxyphenyl)propanamide is a synthetic amide derivative with a distinct chemical architecture comprising a 3-methoxyphenyl ring linked via an amide bond to a 3-chloropropanoyl group. While crystallographic data exists for its positional isomer, 3-chloro-N-(4-methoxyphenyl)propanamide, the biological activity of the 3-methoxy variant remains largely uncharacterized in peer-reviewed literature.[1][2] However, its structural classification as a chloroacetamide provides a robust foundation for predicting its mechanism of action, as this class of compounds is well-documented, particularly in the context of herbicidal and, more broadly, cytotoxic activity.[3][4][5]

The chloroacetamide functional group is characterized by an electrophilic carbon atom adjacent to the carbonyl group, rendered reactive by the electron-withdrawing chlorine atom. This inherent reactivity is central to its biological effects. This guide will proceed by dissecting the two most probable mechanisms of action stemming from this structural feature.

Hypothesized Mechanism I: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

A primary and extensively studied mechanism of action for chloroacetamide herbicides is the disruption of lipid biosynthesis, specifically the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[3][4][5] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are crucial components of various cellular structures and signaling molecules, including sphingolipids and cuticular waxes in plants.

The VLCFA Elongation Pathway and its Disruption

VLCFA synthesis occurs through a four-step elongation cycle catalyzed by a multi-enzyme complex located in the endoplasmic reticulum. The key initiating enzyme in this pathway is the VLCFA synthase (also known as elongase). It is hypothesized that chloroacetamides, including likely 3-chloro-N-(3-methoxyphenyl)propanamide, act as potent and specific inhibitors of this synthase.[6][7] The proposed mechanism of inhibition involves the covalent binding of the electrophilic chloroacetamide to a critical cysteine residue within the active site of the VLCFA synthase.[1] This irreversible binding event incapacitates the enzyme, thereby halting the elongation of fatty acid chains.

The downstream consequences of VLCFA synthesis inhibition are profound, leading to a cascade of cellular dysfunctions. These include compromised membrane integrity and permeability, disruption of cell division and expansion, and in plants, defective cuticle formation, which ultimately results in cell death.[3][8]

Experimental Protocol: In Vitro VLCFA Elongation Assay

This protocol is designed to measure the direct inhibitory effect of 3-chloro-N-(3-methoxyphenyl)propanamide on VLCFA synthesis using a cell-free microsomal fraction.

I. Preparation of Microsomes:

-

Homogenize plant tissues (e.g., leek seedlings) or cultured cells in a chilled extraction buffer (e.g., 0.1 M potassium phosphate, pH 7.2, 0.5 M sucrose, 1 mM EDTA, 1 mM DTT).

-

Perform differential centrifugation to isolate the microsomal fraction. Centrifuge the homogenate at 10,000 x g for 15 minutes to pellet mitochondria and chloroplasts.

-

Centrifuge the resulting supernatant at 100,000 x g for 1 hour to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

II. VLCFA Elongation Assay:

-

Prepare a reaction mixture containing:

-

Microsomal protein (e.g., 100 µg)

-

Assay buffer (e.g., 0.1 M potassium phosphate, pH 7.2)

-

Cofactors: 1 mM NADPH, 1 mM NADH

-

Substrates: 50 µM [1-14C]malonyl-CoA, 20 µM unlabeled acyl-CoA starter (e.g., C18:0-CoA)

-

-

Add varying concentrations of 3-chloro-N-(3-methoxyphenyl)propanamide (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a solvent-only control.

-

Pre-incubate the microsomes with the compound for 30 minutes at 30°C to allow for potential irreversible binding.[7]

-